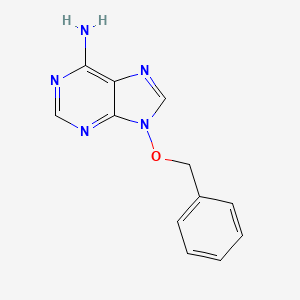9-(Benzyloxy)-9H-purin-6-amine
CAS No.: 61193-37-1
Cat. No.: VC14425874
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61193-37-1 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 9-phenylmethoxypurin-6-amine |
| Standard InChI | InChI=1S/C12H11N5O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) |
| Standard InChI Key | FRALNCCDZVZYBU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a purine core, a bicyclic aromatic system comprising pyrimidine and imidazole rings. The benzyloxy group () at the 9-position introduces steric bulk and lipophilicity, while the 6-amino group () enhances hydrogen-bonding potential. The IUPAC name, 9-phenylmethoxypurin-6-amine, reflects these substituents . Key structural identifiers include:
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.25 g/mol | |
| Density | 1.31±0.1 g/cm³ (Predicted) | |
| Boiling Point | 618.0±65.0 °C (Predicted) | |
| pKa | 3.36±0.10 (Predicted) | |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility and moderate lipophilicity () make it suitable for organic-phase reactions and membrane permeability studies.
Synthesis and Characterization
Synthetic Pathways
9-(Benzyloxy)-9H-purin-6-amine is typically synthesized via alkylation or nucleophilic substitution reactions. A common route involves:
-
Protection of Hypoxanthine: Hypoxanthine is benzylated at the 9-position using benzyl bromide in the presence of a base like potassium carbonate .
-
Amination at C6: The 6-chloro intermediate undergoes amination with ammonia or ammonium hydroxide under reflux .
An alternative method utilizes Mitsunobu conditions to couple benzyl alcohol to the purine core, followed by selective deprotection .
Analytical Characterization
-
NMR Spectroscopy: -NMR reveals aromatic protons of the benzyl group () and purine protons () .
-
X-ray Crystallography: Crystal structures (CCDC 955096) confirm the planar purine ring and benzyloxy orientation .
Biological Significance and Mechanisms
Enzyme Interactions
The compound modulates phosphoinositide 3-kinases (PI3Ks), critical regulators of cell growth and survival. By competing with ATP at the kinase domain, it inhibits PI3Kα/δ isoforms (IC = 0.011 μM) . This activity underpins its potential in cancer therapy, particularly for malignancies driven by PI3K/AKT/mTOR pathway dysregulation .
Nucleic Acid Binding
The 6-amino group facilitates intercalation into DNA/RNA, disrupting replication in hepatitis B virus (HBV) models. This mechanism is exploited in entecavir intermediates, where it contributes to antiviral efficacy .
Anticonvulsant and Neuroactive Properties
Structural analogs exhibit anticonvulsant activity in maximal electroshock (MES) assays, likely via GABA receptor potentiation . Modifications at the 8-position enhance benzodiazepine receptor affinity (IC = 0.011 μM) .
Applications in Scientific Research
Drug Discovery
9-(Benzyloxy)-9H-purin-6-amine serves as a scaffold for kinase inhibitors (e.g., PI3K, CDK) and antiviral agents. Derivatives like O6-(R)-roscovitine (IC = 0.35 μM for CDK2) show promise in oncology .
Biochemical Probes
Its fluorescent analogs are used to study purine metabolism and enzyme kinetics. For example, -labeled versions track adenosine deaminase activity in real-time .
Material Science
The benzyloxy group enhances stability in polymeric matrices, enabling its use in biocompatible sensors for nucleotide detection .
Comparison with Related Purine Derivatives
Table 2: Comparative Analysis of Purine Analogs
The 9-benzyloxy group confers superior lipid solubility compared to 9-hydroxy analogs, enhancing blood-brain barrier penetration .
Recent Advances and Future Directions
Novel Synthetic Methods
Recent work employs flow chemistry to achieve 85% yield in 30 minutes, reducing side products . Biocatalytic approaches using purine nucleoside phosphorylase (PNP) offer enantioselective synthesis .
Therapeutic Explorations
-
Oncology: PI3Kδ-selective inhibitors derived from 9-(Benzyloxy)-9H-purin-6-amine are in Phase I trials for leukemia .
-
Neuroprotection: AMPA receptor modulation is being explored for Alzheimer’s disease .
Challenges and Opportunities
Limited oral bioavailability (<20%) necessitates prodrug strategies. Future research should prioritize targeted delivery systems (e.g., nanoparticles) and structure-activity relationship (SAR) studies to optimize potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume